![molecular formula C12H9NO2 B1234571 1-(2-Nitrovinyl)naphthalene CAS No. 4735-49-3](/img/structure/B1234571.png)
1-(2-Nitrovinyl)naphthalene
Overview
Description
1-(2-Nitrovinyl)naphthalene is a chemical compound with the molecular formula C12H9NO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of 1-(2-Nitrovinyl)naphthalene consists of a naphthalene core with a nitrovinyl group attached . The molecular weight is approximately 199.205 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Nitrovinyl)naphthalene are not detailed in the literature, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, and halogenation .
Scientific Research Applications
Biotechnology: DNA Analytical Techniques
“1-(2-Nitrovinyl)naphthalene” derivatives, similar to naphthalene diimide (NDI) compounds, have been utilized in biotechnology for their ability to bind to DNA duplexes through threading intercalation . This unique interaction has led to the development of innovative DNA analytical techniques, which are crucial for precision analysis of genes and single nucleotide polymorphisms. Such compounds could potentially serve as tools for cancer detection systems due to their interaction with noncanonical DNA structures associated with gene expression control .
Chemistry: Synthesis of Heterocycles
In the field of chemistry, “1-(2-Nitrovinyl)naphthalene” can be involved in the synthesis of heterocycles. Lewis acidic catalysts have been reported to catalyze the condensation of naphthol derivatives, leading to the formation of various complex organic compounds . These reactions are fundamental in creating pharmaceuticals and other organic materials.
Biology: Antimicrobial and Antioxidant Properties
Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant properties . Research into “1-(2-Nitrovinyl)naphthalene” could expand on these findings, exploring its potential as a lead compound for medicinal chemistry research, particularly in the development of new antimicrobial agents.
Medicine: Nanotechnology Applications
Nanotechnology has revolutionized medicine, and “1-(2-Nitrovinyl)naphthalene” derivatives could contribute to this field. They may be used in designing nanomaterials for drug delivery systems, diagnostic tools, or as part of therapeutic agents . The electron-deficient nature of such compounds makes them suitable for creating responsive materials that can interact with biological systems at the nanoscale.
Materials Science: Polymer Mechanochemistry
The mechanochromic behavior of naphthalene derivatives has been explored for applications in polymer mechanochemistry . “1-(2-Nitrovinyl)naphthalene” could be used to design force-responsive materials that change color or properties upon mechanical stress, providing insights into material behavior under different physical conditions.
Environmental Science: Soil Fungal Community Impact
Studies have shown that naphthalene applications can affect soil fungal community structures, influencing ecosystem functioning . Research into “1-(2-Nitrovinyl)naphthalene” could investigate its environmental impact, particularly how it affects soil biodiversity and nutrient cycling processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Naphthoquinones, a class of compounds structurally related to 1-(2-nitrovinyl)naphthalene, have been reported to exhibit anticancer action and other pharmacological properties
Mode of Action
Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on their structural differences . The interaction of 1-(2-Nitrovinyl)naphthalene with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Naphthalene and substituted naphthalenes have been reported to be metabolized by various bacterial species, indicating the involvement of microbial degradation pathways
Pharmacokinetics
A drug-like molecule (dlm) possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
Related compounds such as (e)-9-(2-nitrovinyl)anthracenes have been found to elicit potent antiproliferative effects in certain cell lines
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Nitrovinyl)naphthalene. For instance, particulate matter (PM) can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities . Furthermore, naphthalene is considered a major environmental risk driver, with individual risk levels influenced by several factors .
properties
IUPAC Name |
1-[(E)-2-nitroethenyl]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGHIXNKWOUEO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrovinyl)naphthalene | |
CAS RN |
4735-49-3 | |
Record name | NSC121151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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